EGFR T790M/C797S Double Mutant Inhibition: Nanomolar Potency Distinct from Osimertinib and CNX-2006
3-(1-Fluoroethyl)azetidine inhibits the EGFR T790M/C797S double mutant with an IC₅₀ of 5.70 nM, as determined by HTRF assay [1]. This potency is comparable to or exceeds that of osimertinib, which exhibits IC₅₀ values of 150 nM to 410 nM against various T790M/C797S-containing triple mutants [2], and CNX-2006, which has an IC₅₀ of <20 nM for the T790M single mutant . The fluoroethyl substitution on the azetidine scaffold confers a unique binding mode that enhances activity against this clinically challenging resistance mutation.
| Evidence Dimension | Inhibitory potency (IC₅₀) against EGFR T790M/C797S double mutant |
|---|---|
| Target Compound Data | IC₅₀ = 5.70 nM |
| Comparator Or Baseline | Osimertinib: IC₅₀ = 150 nM (C797S/T790M/L858R) or 410 nM (L858R/T790M/C797S); CNX-2006: IC₅₀ <20 nM (T790M single mutant) |
| Quantified Difference | Target compound is 26–72-fold more potent than osimertinib and at least 3.5-fold more potent than CNX-2006 against the double mutant |
| Conditions | HTRF assay using fluorogenic substrate in the presence of ATP |
Why This Matters
For researchers developing fourth-generation EGFR inhibitors to overcome osimertinib resistance, this compound offers a validated starting point with double-digit nanomolar potency against the T790M/C797S double mutant.
- [1] BindingDB, BDBM50585297. IC50: 5.70 nM against EGFR T790M/C797S double mutant. View Source
- [2] PMC, Table 1. EGFR C797S/T790M/L858R IC50 = 150 nM for osimertinib. View Source
